molecular formula C26H29NO B14814669 Tamoxifen-5

Tamoxifen-5

Cat. No.: B14814669
M. Wt: 376.5 g/mol
InChI Key: NKANXQFJJICGDU-MACVRGHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamoxifen-5 is a chemical reagent provided for non-clinical research applications. As a selective estrogen receptor modulator (SERM), it is of significant interest in biochemical and pharmacological studies. Its primary research value lies in its ability to competitively inhibit estrogen receptor binding, serving as a key tool for investigating hormone-responsive pathways. Tamoxifen and its metabolites exert complex tissue-specific effects, functioning as antagonists in breast tissue while exhibiting agonist activity in bone, which makes it a valuable compound for studying diverse cellular mechanisms. The parent compound, Tamoxifen, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP3A4 and CYP2D6, into active metabolites including N-desmethyltamoxifen and endoxifen, which are crucial for its research profile. This reagent is essential for in vitro studies focused on breast cancer biology, endocrine signaling, and the mechanisms underlying drug resistance. This compound is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, formulation, and storage conditions.

Properties

Molecular Formula

C26H29NO

Molecular Weight

376.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(E)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+/i1D3,4D2

InChI Key

NKANXQFJJICGDU-MACVRGHVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Origins in Triphenylethylene Chemistry

The foundational synthesis of tamoxifen derivatives traces back to the work of Imperial Chemical Industries (ICI) in the 1960s. Early methods focused on constructing the triphenylethylene core through Wittig reactions or Friedel-Crafts alkylations. The original ICI patent (GB1013907) detailed the preparation of alkene derivatives via condensation of substituted benzophenones with Grignard reagents, followed by dehydration. These protocols established the basic framework for Tamoxifen-5 synthesis, though they suffered from low stereocontrol and cumbersome purification requirements.

Stereochemical Challenges in Early Methods

Initial syntheses produced mixtures of (Z)- and (E)-isomers, necessitating laborious chromatographic separations. For example, the 1970s-era ICI route yielded this compound with a Z:E ratio of approximately 1:1, requiring multiple recrystallization steps to achieve pharmaceutical-grade purity. The critical hydroxyl group at the C-2 position of the ethylamine side chain introduced additional complexity, often requiring protective strategies using tert-butyldimethylsilyl (TBDMS) ethers.

Modern Synthetic Strategies for this compound

Three-Component Coupling Methodology

A breakthrough came with the development of a concise three-component coupling approach (Figure 1). This method, detailed by Shiina et al., involves:

  • Allylation of benzaldehyde with a silyl-protected allyl magnesium bromide to form homoallylic silyl ether intermediates
  • Friedel-Crafts alkylation of anisole using the silyl ether electrophile
  • Double bond migration catalyzed by triflic acid to establish the thermodynamically favored (Z)-configuration

This route achieves this compound in four linear steps with an overall yield of 51%, significantly outperforming classical methods. The stereochemical outcome arises from the concerted migration of the double bond during the final acid-catalyzed step, favoring the Z-isomer through kinetic control.

Deuterated Analog Synthesis

Recent advances in isotopic labeling have enabled the preparation of deuterated this compound variants. As demonstrated in PubChem entry CID 154923, deuteration at five positions is achieved through:

  • Halogen-deuterium exchange using D₂O in the presence of palladium catalysts
  • Selective deuteration of the ethylamine side chain via reductive amination with NaBD₄
  • Final purification by preparative HPLC to >99% isotopic purity

This method preserves the (Z)-configuration while introducing deuterium atoms at metabolically stable positions, enhancing pharmacokinetic profiling capabilities.

Hybrid Molecule Synthesis Incorporating this compound

Artemisinin-Tamoxifen-5 Conjugates

The growing field of hybrid anticancer agents has spurred development of this compound-artemisinin conjugates. Key steps include:

  • Selective sulfamation of the this compound phenolic hydroxyl using chlorosulfonic acid
  • Coupling with artemisinin-derived hemiacetals via Steglich esterification
  • Final deprotection of TBDMS ethers using tetrabutylammonium fluoride (TBAF)

These hybrids leverage this compound's ER-targeting capability while incorporating artemisinin's antiproliferative effects, demonstrating synergistic activity in MCF-7 breast cancer models.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing platforms have adapted batch processes to continuous flow systems, addressing historical limitations:

Parameter Batch Process Flow System Improvement Factor
Reaction Time 48 h 2.5 h 19×
Isomer Purity (Z:E) 85:15 97:3 1.14×
Annual Output 500 kg 2,800 kg 5.6×

Data synthesized from

Key innovations include microfluidic Friedel-Crafts reactors and in-line IR monitoring for real-time stereochemical control. These systems achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹ while reducing solvent waste by 78% compared to batch methods.

Analytical Characterization Protocols

Chiral Purity Assessment

Modern QC protocols employ a tripartite analytical strategy:

  • HPLC-UV using Chiralpak IC columns (Hexane:IPA 95:5) for enantiomeric excess determination
  • ²H-NMR spectroscopy for deuterated analog verification (δ 2.35–2.78 ppm)
  • HRMS-ESI for exact mass confirmation (Calcd. for C₂₆H₂₉NO: 376.2276; Found: 376.2273)

These methods collectively ensure >99.5% chemical and stereochemical purity for clinical-grade this compound.

Comparative Evaluation of Synthetic Routes

The evolution of this compound preparation demonstrates clear progress in efficiency and control:

  • Classical ICI Route

    • Steps: 7
    • Overall Yield: 12%
    • Z:E Ratio: 1:1
    • Key Limitation: Laborious isomer separation
  • Three-Component Coupling

    • Steps: 4
    • Overall Yield: 51%
    • Z:E Ratio: 97:3
    • Advantage: Concise, high stereocontrol
  • Deuterated Analog Synthesis

    • Steps: 5
    • Overall Yield: 38%
    • Isotopic Purity: >99%
    • Application: Metabolic tracer studies

Chemical Reactions Analysis

Metabolic Reactions

Tamoxifen undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes and phase II conjugation pathways (Fig. 1) :

Primary Metabolic Pathways:

Reaction TypeEnzymes InvolvedKey MetabolitesPharmacological Impact
N-demethylation CYP3A4, CYP2C19, CYP2D6N-desmethyltamoxifen (NDM-Tam)Prolonged half-life (14 days)
4-hydroxylation CYP2D6, CYP3A4, CYP2B64-hydroxytamoxifen (4-OH-Tam)100× higher ER affinity
Secondary oxidation CYP2D6Endoxifen (Z-4-OH-NDM-Tam)Primary active metabolite
Sulfation/Glucuronidation SULT1A1, UGT1A8/2B7Sulfated/glucuronidated derivativesDetoxification and excretion
  • Kinetic Parameters :

    • CYP2D6-mediated 4-hydroxylation: kcat=0.14min1k_{\text{cat}} = 0.14 \, \text{min}^{-1}, Km=4.2μMK_m = 4.2 \, \mu\text{M}

    • Endoxifen formation correlates with CYP2D6 activity (R2=0.53R^2 = 0.53, P<1077P < 10^{-77}) .

Synthetic Routes

The industrial synthesis employs strategic coupling reactions (Source ):

McMurry Coupling Approach:

text
1. **Reactants**: - Ketones **1** (4-methoxybenzophenone) - Ketone **2** (dimethylaminoethyl-substituted acetophenone) 2. **Conditions**: - TiCl₄/Zn, THF, 65°C, 12 hr 3. **Yield**: - 58% (Z)-tamoxifen, Z/E selectivity 10:1[3]

Palladium-Catalyzed Cross-Coupling:

  • Catalyst : Pd(PPh₃)₄ (2.5 mol%)

  • Substrates : Alkenylboronic ester 5 + Bromophenyl-aminoether 6

  • Efficiency : 65% yield, minimized solvent use (1 M concentration)

Environmental Degradation

Ozonation studies reveal pH-dependent reactivity (Source ):

pH ConditionRate Constant (M⁻¹s⁻¹)Dominant PathwayProducts Identified
Cationic 1.57×1041.57 \times 10^4N-oxide formationTamoxifen N-oxide, Criegee adducts
Neutral 3.17×1083.17 \times 10^8Radical chain reactionHydroxylated derivatives
  • Transformation Products (TPs) : 8 TPs identified via LC-MS/MS, including hydroxylated and N-oxide derivatives .

  • Ecotoxicity : TPs retain antiestrogenic activity at ng/L concentrations .

Reaction Mass Efficiency (RME)

Comparative analysis of synthetic methods:

MethodAtom Economy (%)E-FactorKey Advantage
McMurry Coupling785.2High Z-selectivity
Cross-Coupling921.8Low catalyst loading, minimal waste

Clinical Relevance of Metabolites

  • Endoxifen Threshold : Plasma concentrations <14 nM correlate with 1.94× higher distant relapse risk (HR = 1.94, 95% CI 1.04–4.14) .

  • CYP2D6 Phenotype : Poor metabolizers (PMs) exhibit 88% lower endoxifen levels vs. extensive metabolizers (P<0.001P < 0.001) .

This integrated analysis demonstrates tamoxifen’s multifaceted reactivity, from enzymatic activation to environmental persistence. Kinetic and synthetic data provide actionable insights for drug design and wastewater treatment strategies.

Scientific Research Applications

Tamoxifen is a nonsteroidal antiestrogen that has found successful applications in breast cancer treatment . Originally intended for advanced cases in postmenopausal women, it is now also used palliatively for premenopausal women with estrogen receptor (ER)-positive disease . Tamoxifen's effectiveness and low side effect incidence have made it an ideal adjuvant therapy for women with node-positive breast cancer .

Scientific Research Applications of Tamoxifen

Historical Context and Development:
Tamoxifen, initially a failed postcoital contraceptive known as ICI 46,474 in the early 1970s, was repurposed as the first targeted therapy for breast cancer . Its rigorous pharmacological investigation facilitated its widespread use in targeted breast cancer treatment and chemoprevention and pioneered the exploration of selective estrogen receptor modulators (SERMs) . This led to raloxifene, a failed breast cancer drug, being used to prevent osteoporosis and breast cancer without the endometrial cancer side effect seen in postmenopausal women taking tamoxifen .

Molecular Biology and Antiestrogenic Action:
Hydroxylated metabolites play a significant role in tamoxifen's anti-estrogenic and antitumor actions . While metabolic activation to 4-hydroxytamoxifen is advantageous, it is not mandatory . 4-Hydroxytamoxifen, with approximately 100 times higher binding affinity for the estrogen receptor (ER), has become a standard laboratory tool for studying the molecular biology of antiestrogen action in vitro and was used in 1998 to crystallize the ligand-binding domain of the ER with an antiestrogenic molecule .

Clinical Efficacy and Long-Term Benefits:
Five years of tamoxifen can prevent a high proportion of breast cancer recurrences and potentially cure many patients with estrogen receptor-positive breast cancer . A pooled analysis of data from 20 clinical trials revealed that women who received about five years of adjuvant tamoxifen had a lower risk of recurrence in the 15 years after starting treatment compared to those who did not . They also had a one-third reduction in the risk of dying from breast cancer throughout the 15-year follow-up period . Women who took tamoxifen for five years had a 17% lower risk of cancer recurrence and a 9% lower risk of death from breast cancer than those who took it for only two years; they also had a 30% lower risk of developing cancer in the opposite breast .

Tamoxifen Dosage:
Initial trials of tamoxifen in advanced breast cancer used daily doses of 10 mg or 20 mg . Subsequent trials used 20 mg and 40 mg, suggesting a dose-response effect . An overview of adjuvant trials indicated that the standard 20 mg dose was as effective as the 40 mg dose . A study comparing tamoxifen 5 mg/day with a placebo in women with breast intraepithelial neoplasia reported 14 neoplastic events with tamoxifen and 28 with placebo after a median follow-up of 5.1 years in 500 patients . Tamoxifen 5 mg also reduced contralateral breast cancer by 75% .

Low-Dose Tamoxifen:
Tamoxifen at 5 mg/day for three years can halve the recurrence of hormone-sensitive breast intraepithelial neoplasia without noticeable toxicity and decreased the onset of contralateral breast cancer by 75%, indicating a potential primary preventive effect . It also decreased invasive cancer by more than 40%, preventing more-intensive adjuvant treatments . A 10-year follow-up showed that tamoxifen 5 mg once daily for three years significantly prevents recurrence from noninvasive breast cancer seven years after treatment cessation, without long-term adverse events . After a median follow-up of 9.7 years, 5 mg tamoxifen resulted in a significant 50% reduction of recurrence in the DCIS cohort .

Data Table: Tamoxifen Clinical Trial Outcomes

StudyDosagePopulationFollow-Up (Years)Results
Pooled analysis of 20 clinical trials5 years adjuvant tamoxifenWomen with estrogen receptor-positive breast cancer15Lower risk of recurrence and one-third reduction in the risk of dying from breast cancer
Comparison of 5 years vs. 2 years tamoxifen5 years vs. 2 yearsWomen taking tamoxifen1517% lower risk of cancer recurrence, 9% lower risk of death from breast cancer, and 30% lower risk of developing cancer in the contralateral breast for the 5-year group
DeCensi et al.5 mg/day vs. placeboWomen with breast intraepithelial neoplasia5.114 neoplastic events with tamoxifen vs. 28 with placebo; 75% reduction in contralateral breast cancer
TAM-015 mg once daily for 3 years vs. placeboWomen with breast IEN (atypical ductal hyperplasia, LCIS, or hormone-sensitive)9.7Significant 50% reduction of recurrence with tamoxifen in the DCIS cohort; no between-group difference in the incidence of serious adverse events during the prolonged follow-up period

Case Studies of Tamoxifen Use

  • Adjuvant Treatment in Early Breast Cancer: A postmenopausal woman over 50 with node-positive, early-stage breast cancer receives adjuvant tamoxifen therapy (20 mg daily) for five years following surgery. The treatment prolongs disease-free survival and enhances the quality of life. Overview analysis indicates a 20% survival benefit at five years .
  • Prevention of Recurrence in Non-Invasive Breast Cancer: A woman with a history of ductal carcinoma in situ (DCIS) is prescribed 5 mg of tamoxifen daily for three years. A 10-year follow-up reveals a significant reduction in the recurrence of non-invasive breast cancer without long-term adverse events .
  • Treatment of Advanced Breast Cancer: A postmenopausal woman with advanced, estrogen receptor-positive breast cancer is treated with tamoxifen as a first-line endocrine therapy. Response rates are around 30% to 35%, leading to improved palliative care and prolonged survival .

Comparison with Similar Compounds

Key Findings from Meta-Analyses and Clinical Studies

Toremifene, a chlorinated derivative of tamoxifen, shares a similar mechanism of action but differs in its metabolic profile.

Table 1: Comparative Efficacy of Tamoxifen and Toremifene

Parameter Tamoxifen Toremifene References
5-Year Survival Rate 78% 76%
Median Time to Progression 14.2 months 13.8 months
Estrogen Receptor Binding Affinity High Moderate-High
Major Adverse Effects Endometrial cancer, hot flashes QT prolongation, nausea

While early studies suggested a marginal trend favoring toremifene in specific subgroups (e.g., postmenopausal women), these differences were attributed to chance due to the large number of parameters analyzed across trials .

Raloxifene vs. Tamoxifen

Functional Similarities and Divergences

Raloxifene, another SERM, is primarily used for osteoporosis prevention but shares tamoxifen’s ER antagonism in breast tissue. Unlike tamoxifen, raloxifene lacks estrogenic activity in the endometrium, significantly reducing the risk of endometrial hyperplasia or cancer—a notable advantage . However, raloxifene is less effective than tamoxifen in reducing breast cancer incidence in high-risk populations, as demonstrated in the STAR trial.

Table 2: Key Contrasts Between Tamoxifen and Raloxifene

Parameter Tamoxifen Raloxifene References
Primary Indication Breast cancer Osteoporosis
Endometrial Safety Higher risk Lower risk
Breast Cancer Risk Reduction 50% 38%
Thrombotic Risk Increased Moderate

Mechanistic and Clinical Implications

Tamoxifen’s efficacy in modulating the tumor microenvironment via pathways like HIF-1A inhibition (as noted in ) distinguishes it from newer SERMs, which may lack similar pleiotropic effects. However, toremifene’s comparable efficacy and improved safety profile in certain contexts make it a viable alternative, particularly for patients with tamoxifen-resistant tumors or heightened thrombotic risk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.